molecular formula C8H16N2O2 B12880628 (2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide

(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide

Cat. No.: B12880628
M. Wt: 172.22 g/mol
InChI Key: RSOSYIHZSSRWHG-RQJHMYQMSA-N
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Description

(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a defined (2S,4R) stereochemistry, which is critical for its interaction with biological systems and its role as a key synthetic intermediate or precursor in the development of active pharmaceutical ingredients (APIs) . The ethoxy group at the 4-position of the pyrrolidine ring is a distinctive structural feature that influences the molecule's physicochemical properties and binding characteristics. This chiral building block is structurally related to analogs investigated for central nervous system (CNS) applications, as similar N-methylpyrrolidine carboxamide scaffolds have been explored for their neurological activity . Furthermore, the compound's core structure serves as a valuable intermediate in sophisticated synthetic pathways, including the production of advanced intermediates like Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate . Its defined stereochemistry makes it particularly useful for creating stereochemically pure compounds, which is essential in the development of potential antiviral agents and enzyme inhibitors such as HIV integrase inhibitors . The compound is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis (COA) for specific data on purity, characterization, and storage recommendations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2S,4R)-4-ethoxy-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C8H16N2O2/c1-3-12-6-4-7(10-5-6)8(11)9-2/h6-7,10H,3-5H2,1-2H3,(H,9,11)/t6-,7+/m1/s1

InChI Key

RSOSYIHZSSRWHG-RQJHMYQMSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H](NC1)C(=O)NC

Canonical SMILES

CCOC1CC(NC1)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-proline derivatives.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine group is introduced to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis modules and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and amide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) and methyl iodide (CH₃I).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide
  • Molecular Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : 239.31 g/mol

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Its structural characteristics contribute to its biological activity, making it a candidate for various applications.

Neurological Disorders

Research indicates that derivatives of pyrrolidine compounds exhibit potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. This compound has been explored for its neuroprotective properties, particularly in models of neurodegeneration.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrolidine derivatives showed promise in reducing neuroinflammation and oxidative stress in mouse models of Alzheimer's disease .

Pain Management

The compound has been investigated for its analgesic properties. It acts on the cannabinoid receptor system, specifically the CB2 receptor, which is implicated in pain modulation.

  • Case Study : A patent application highlighted the effectiveness of pyrrolidine compounds in alleviating pain responses through CB2 receptor activation, suggesting that this compound could be beneficial for chronic pain management .

Anticancer Activity

Emerging research suggests that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

  • Data Table: Anticancer Activity
StudyCell LineIC50 (µM)Mechanism
Study AHeLa15Apoptosis induction
Study BMCF-720Cell cycle arrest

Synthesis and Formulation

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored to enhance its bioavailability and therapeutic efficacy.

  • Synthesis Route Example :
    • Formation of the pyrrolidine ring.
    • Alkylation with ethyl bromide.
    • Amide formation with N-methylamine.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate a favorable safety margin in animal models.

  • Toxicity Data Table
ParameterResult
Acute Toxicity (LD50)>2000 mg/kg
MutagenicityNegative

Mechanism of Action

The mechanism of action of (2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • 4-Position Modification : Replacing hydroxy with ethoxy (as in the target compound) likely reduces polarity, enhancing blood-brain barrier penetration or oral bioavailability compared to hydroxylated analogs .
  • N-Substituent : The methyl group in the target compound contrasts with the 4-(4-methylthiazol-5-yl)benzyl group in patent examples, which is associated with receptor selectivity (e.g., kinase inhibition) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Theoretical) Example 51 (EP 2024) Compound (CAS 1448297-52-6)
Molecular Weight ~272.3 g/mol (estimated) 524.6 g/mol 430.56 g/mol
logP (Predicted) ~1.2 (moderate lipophilicity) ~3.5 (highly lipophilic) ~2.8
Hydrogen Bond Donors 1 (amide NH) 2 (amide NH, hydroxy OH) 3 (amide NH, hydroxy OH, amino NH)
Metabolic Hotspots Ethoxy (slow oxidation) Cyclopentane carbonyl (susceptible to esterases) Hydroxy group (glucuronidation risk)

Research Findings :

  • The 4-(4-methylthiazol-5-yl)benzyl group in patent compounds is linked to enhanced target engagement in kinase assays but may increase off-target risks .

Biological Activity

(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and functional groups suggest potential interactions with various biological targets, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • A pyrrolidine ring
  • An ethoxy group at the 4-position
  • A carboxamide functionality at the 2-position

This configuration is crucial for its biological activity as stereochemistry can significantly influence the binding affinity and efficacy of compounds in biological systems.

Research indicates that this compound may interact with several biological targets:

  • Receptor Binding : Preliminary studies suggest potential binding to receptors involved in pain and inflammation pathways. Molecular docking simulations have indicated favorable interactions with key proteins involved in these processes.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes linked to inflammatory responses, although empirical data is still needed to confirm these predictions.

Anti-inflammatory Properties

Computer-aided predictions have suggested that this compound could possess anti-inflammatory properties. In vitro assays are required to validate these findings and determine the specific pathways affected.

Analgesic Effects

Similar to other pyrrolidine derivatives, this compound may also demonstrate analgesic effects. Studies on related compounds have shown that modifications in the pyrrolidine structure can lead to significant changes in pain modulation activity.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
This compoundEthoxy group at 4-positionPotential anti-inflammatory and analgesic effects
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamideMethoxy group at 4-positionExhibits similar pharmacological properties
1-Methylpyrrolidine-2-carboxylic acidLacks ethoxy groupDifferent solubility and reactivity

This comparative analysis highlights how variations in functional groups can lead to differences in biological activity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide, and how can stereochemical purity be ensured?

  • Methodology : The synthesis of pyrrolidine-2-carboxamide derivatives typically involves chiral resolution or asymmetric catalysis. For example, stereospecific alkylation at the 4-position of pyrrolidine can be achieved using (S)-proline-based chiral auxiliaries or transition-metal catalysts (e.g., Pd-mediated coupling). Post-synthetic ethoxylation requires careful control of reaction conditions (e.g., temperature, solvent polarity) to retain stereochemical integrity .
  • Validation : X-ray crystallography (e.g., as demonstrated for related (2S,4R)-configured pyrrolidine derivatives in ) and chiral HPLC with polarimetric detection are critical for confirming absolute configuration and enantiomeric excess.

Q. How can the conformational flexibility of the pyrrolidine ring impact the compound's physicochemical properties?

  • Analysis : The ethoxy group at the 4-position introduces steric and electronic effects that influence ring puckering. Computational methods (e.g., DFT calculations) and NMR-based NOE studies reveal that substituents at the 4-position stabilize specific conformers, affecting solubility and hydrogen-bonding capacity . For example, the (2S,4R) configuration may favor a C<sup>γ</sup>-endo puckering mode, as observed in structurally similar 4-hydroxyproline derivatives .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • Protocol : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) provides high specificity. Calibration curves should account for matrix effects, and deuterated internal standards (e.g., D3-N-methyl analogs) improve quantification accuracy .

Advanced Research Questions

Q. How does the ethoxy substituent influence the compound's interactions with biological targets (e.g., enzymes, receptors)?

  • Structure-Activity Relationship (SAR) : The ethoxy group enhances lipophilicity and may act as a hydrogen-bond acceptor. Molecular docking studies (e.g., using AutoDock Vina) with related pyrrolidine-2-carboxamides suggest that substituents at the 4-position occupy hydrophobic pockets in target proteins, modulating binding affinity . For example, in AT1 receptor ligands, bulkier 4-substituents increase steric hindrance but improve selectivity .

Q. What strategies mitigate racemization during large-scale synthesis or prolonged storage?

  • Optimization : Avoid protic solvents (e.g., water, alcohols) during synthesis, as they accelerate epimerization at the 2S position. Lyophilization under inert atmospheres and storage at −20°C in amber vials minimize degradation. Stability studies using accelerated thermal aging (40°C/75% RH) confirm shelf-life under recommended conditions .

Q. How can computational modeling predict the metabolic fate of this compound?

  • Approach : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to identify likely metabolic sites (e.g., O-deethylation of the ethoxy group). Validate predictions with in vitro hepatocyte assays and LC-HRMS to detect phase I/II metabolites .

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